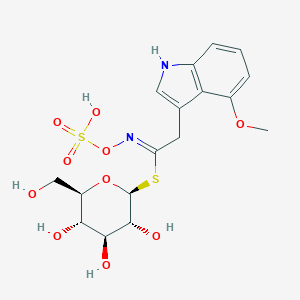

4-Méthoxyglucobrassicine

Vue d'ensemble

Description

4-Methoxy-3-indolylmethyl glucosinolate (MIMG) is a naturally occurring compound found in cruciferous vegetables, such as broccoli and cauliflower. It is a glucosinolate, a group of compounds that are responsible for the characteristic flavor and aroma of these vegetables. MIMG is of particular interest due to its potential health benefits, such as its antioxidant and anti-inflammatory properties. In recent years, MIMG has been studied for its potential use in various scientific research applications, including laboratory experiments.

Applications De Recherche Scientifique

Potentiel antioxydant

La 4-méthoxyglucobrassicine a été trouvée dans des extraits de cultures de micros pousses de Nasturtium officinale (Cresson) . Le potentiel antioxydant de ces extraits a été évalué à l'aide de divers essais tels que le CUPRAC (Activité antioxydante réductrice cuprique), le FRAP (Capacité de réduction ferrique du plasma) et le DPPH (1,1-diphényl-2-picrylhydrazyle) .

Activité anti-inflammatoire

Les mêmes extraits ont également été testés pour leur activité anti-inflammatoire basée sur l'inhibition de la 15-lipoxygénase, de la cyclooxygénase-1, de la cyclooxygénase-2 (COX-2) et de la phospholipase A2 . Les résultats ont montré une inhibition significativement plus élevée de la COX-2 pour la biomasse cultivée in vitro par rapport aux extraits d'herbes .

Potentiel antibactérien et antifongique

Tous les extraits étudiés ont montré un potentiel antibactérien et antifongique presque similaire . Cela suggère que la this compound pourrait jouer un rôle dans les mécanismes de défense de la plante contre les agents pathogènes bactériens et fongiques.

Influence des facteurs environnementaux

La teneur et les composants des glucosinolates (GSL), dont la this compound, dans les Cruciferae ne sont pas seulement liés aux génotypes, mais sont également influencés par des facteurs environnementaux tels que les hormones, les régulateurs de croissance des plantes et les éléments minéraux .

Réponse à la pollution chimique

La recherche a montré que les niveaux de this compound diminuent considérablement dans les feuilles traitées avec du CdCl2, un polluant chimique . Cela indique que le composé peut jouer un rôle dans la réponse de la plante au stress chimique.

Rôle dans la biosynthèse des glucosinolates

La this compound fait partie de la voie complexe de biosynthèse des glucosinolates (GSL), qui comprend trois étapes : l'extension de la chaîne latérale, la formation de la structure centrale et la modification secondaire .

Mécanisme D'action

4-Methoxyglucobrassicin, also known as 4-Methoxy-3-indolylmethyl glucosinolate or 4-Moimg, is an indole glucosinolate that can be isolated from Brassica napobrassica L. Mill . This compound plays a significant role in plant defense against major abiotic stresses .

Target of Action

It is known that glucosinolates, the class of compounds to which 4-methoxyglucobrassicin belongs, play a crucial role in plant defense mechanisms .

Mode of Action

Glucosinolates are known to be hydrolyzed by the enzyme myrosinase into isothiocyanates, which have various biological activities, including antimicrobial, antifungal, and insecticidal properties .

Biochemical Pathways

The biosynthesis of 4-Methoxyglucobrassicin involves several steps, including side chain extension, core structure formation, and secondary modification . Five genes putatively associated with the synthesis of 4-Methoxyglucobrassicin were identified as candidate regulators underlying QTL. Analysis revealed that orthologs of MYB51, IGMT1, and IGMT4 present on LG1 are associated with 4-Methoxyglucobrassicin concentrations in Eruca .

Pharmacokinetics

Glucosinolates are known to be hydrolyzed by the enzyme myrosinase into isothiocyanates, which can be absorbed and metabolized by organisms .

Result of Action

Glucosinolates and their hydrolysis products, including isothiocyanates, are known to have various biological activities, including antimicrobial, antifungal, and insecticidal properties .

Action Environment

Environmental factors significantly influence the abundance of primary and secondary metabolites in plants. For instance, plants grown in the UK contained significantly higher concentrations of glucoraphanin, malic acid, and total sugars, while plants grown in Italy were characterized by higher concentrations of glucoerucin, indolic glucosinolates, and low monosaccharides .

Analyse Biochimique

Cellular Effects

4-Methoxyglucobrassicin has been shown to inhibit the viability of human bladder cancer cells and reduce tumor within xenografted mouse models . This suggests that 4-Methoxyglucobrassicin can influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

4-Methoxyglucobrassicin is involved in the glucosinolate biosynthesis pathway

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIAGSABLXRZUSE-KYKLFQSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83327-21-3 | |

| Record name | 4-Methoxy-3-indolylmethyl glucosinolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

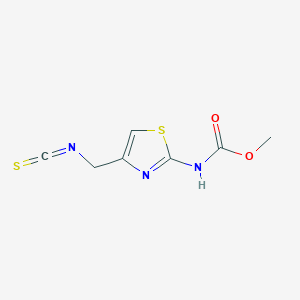

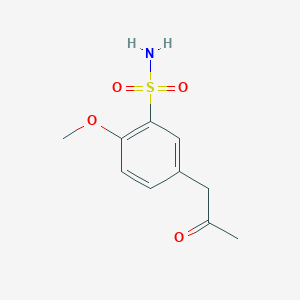

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

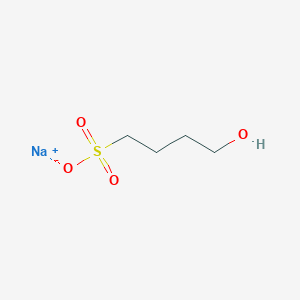

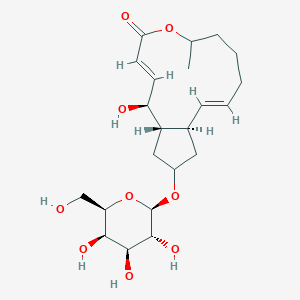

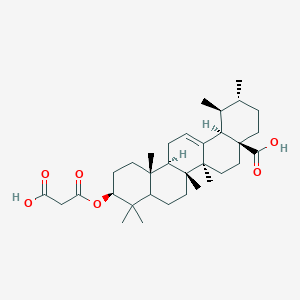

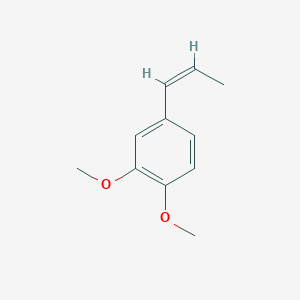

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 4-methoxy-3-indolylmethyl glucosinolate in Brassica vegetables?

A: 4-Methoxy-3-indolylmethyl glucosinolate, also known as 4-methoxy-glucobrassicin, is a type of glucosinolate found in Brassica vegetables like cabbage and broccoli. [, , ] These compounds are of significant interest due to their potential health benefits, particularly their suggested role in cancer prevention. [] Understanding their levels and how processing affects them is crucial for maximizing their potential health impact.

Q2: How do processing methods like chopping and storage influence 4-methoxy-3-indolylmethyl glucosinolate levels in Brassica vegetables?

A: Interestingly, chopping Brassica vegetables can lead to an unexpected increase in 4-methoxy-3-indolylmethyl glucosinolate levels. Studies have shown a 15-fold increase in 4-methoxy-3-indolylmethyl glucosinolate in chopped white cabbage after 48 hours of storage. [] This phenomenon might be linked to a stress response triggered by chopping, mimicking pest damage, and leading to increased production of certain glucosinolates. []

Q3: What analytical techniques are employed to identify and quantify 4-methoxy-3-indolylmethyl glucosinolate in Brassica vegetables?

A: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful analytical technique used to identify and quantify specific glucosinolates, including 4-methoxy-3-indolylmethyl glucosinolate, within complex plant matrices like Brassica vegetables. [] This method allows for accurate measurement of individual glucosinolates, contributing to a deeper understanding of their distribution and variations influenced by factors like cultivar and processing techniques.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)